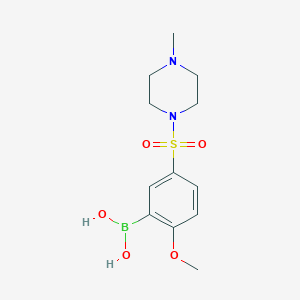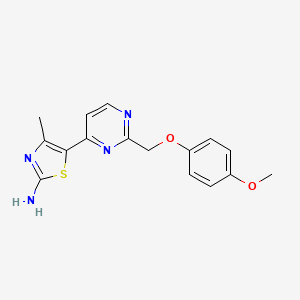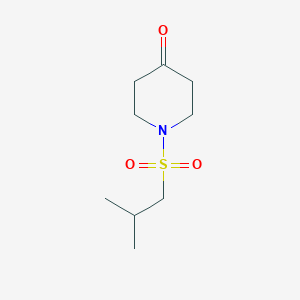![molecular formula C14H16O2 B1531443 (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol CAS No. 2165630-12-4](/img/structure/B1531443.png)
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol
Übersicht
Beschreibung
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol, often referred to as 4-EPEOL, is a synthetic molecule that has been used in a variety of scientific and medical research applications. It is a derivative of oxolane, a five-membered heterocyclic compound, and is composed of a cyclic ether ring with an ethynyl group attached to the fourth carbon. 4-EPEOL has been studied for its potential use in drug discovery, as an enzyme inhibitor, and in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
- Meng et al. (1996) explored the synthesis of azo polymers with potential applications in reversible optical storage. They demonstrated that copolymers containing azo and BEM side groups exhibit significant photoinduced birefringence, suggesting applications in optical data storage technologies Meng, X., Natansohn, A., Barrett, C., & Rochon, P. (1996). Macromolecules.
Molecular Electronics
- Schumm et al. (1996) reported the synthesis of oligo(2-ethylphenylene-ethynylene)s and oligo(3-ethylthiophene-ethynylene)s via an iterative divergent/convergent approach, yielding molecular wires up to 128 A long. These findings contribute to the development of molecular electronics, with applications ranging from molecular wires to components in molecular electronic devices Schumm, J. S., Pearson, D., Jones, L., Hara, R., & Tour, J. (1996). Nanotechnology.
Advanced Materials Development
- Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents, aiming at developing pi-conjugated molecules for optoelectronic applications. Their research contributes to understanding the electron-withdrawing effects of OXD units and their implications for electronic and optoelectronic materials Wang, C., Pålsson, L., Batsanov, A., & Bryce, M. (2006). Journal of the American Chemical Society.
Eigenschaften
IUPAC Name |
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-11-3-5-12(6-4-11)7-8-13-9-16-10-14(13)15/h3-6,13-15H,2,9-10H2,1H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLCLDGEGLVDZ-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C#C[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531367.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1531369.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531370.png)
![5-Amino-2-methyl-4-{[2-(methyloxy)ethyl]amino}benzoic acid](/img/structure/B1531372.png)

![(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531374.png)
![3-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1531376.png)
![(3Z)-3-[(3,5-difluorophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B1531377.png)
![3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531378.png)


